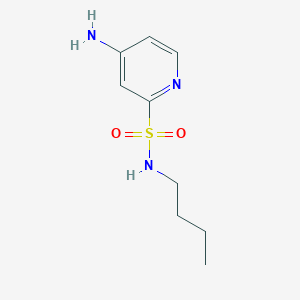

4-amino-N-butylpyridine-2-sulfonamide

Description

4-Amino-N-butylpyridine-2-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with an amino group at position 4 and a sulfonamide group at position 2, where the sulfonamide nitrogen is further functionalized with a butyl chain. Sulfonamides are historically significant for their antimicrobial properties, and this compound is hypothesized to exhibit similar bioactivity, though its specific applications remain under investigation.

Propriétés

IUPAC Name |

4-amino-N-butylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-2-3-5-12-15(13,14)9-7-8(10)4-6-11-9/h4,6-7,12H,2-3,5H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUHFJZTCPCBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-butylpyridine-2-sulfonamide typically involves the reaction of 4-aminopyridine with butylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of 4-amino-N-butylpyridine-2-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-N-butylpyridine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

4-amino-N-butylpyridine-2-sulfonamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it valuable in the development of new compounds with potential applications across different chemical fields.

Biology

In biological research, this compound is studied for its enzyme inhibition properties. It can interact with specific molecular targets, such as enzymes or receptors, leading to inhibition of their activity. For example, it has been shown to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby exhibiting antimicrobial properties .

Medicine

4-amino-N-butylpyridine-2-sulfonamide holds promise as a therapeutic agent in drug discovery. Its antimicrobial activity has been documented against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness in inhibiting bacterial growth:

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4-amino-N-butylpyridine-2-sulfonamide | S. aureus | 125 | 18 |

| 4-amino-N-butylpyridine-2-sulfonamide | E. coli | 62.5 | 20 |

This compound's ability to inhibit bacterial growth positions it as a candidate for further development into new antimicrobial therapies .

Industry

In industrial applications, 4-amino-N-butylpyridine-2-sulfonamide is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into various formulations that require specific functional characteristics.

Similar Compounds

- Sulfamethazine : A sulfonamide compound primarily used as an antibacterial agent.

- Sulfadiazine : Another sulfonamide known for its anti-infective properties.

Uniqueness

Unlike sulfamethazine and sulfadiazine, which are mainly focused on antibacterial applications, 4-amino-N-butylpyridine-2-sulfonamide exhibits broader applications across various scientific domains due to its specific substitution pattern on the pyridine ring .

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial efficacy of sulfonamides, including 4-amino-N-butylpyridine-2-sulfonamide. It has demonstrated notable effectiveness against both gram-positive and gram-negative bacteria:

- Effective against Klebsiella, Salmonella, Escherichia coli, and other pathogens.

- Exhibits antifungal activity against organisms such as Pneumocystis carinii and protozoa like Toxoplasma.

The increasing interest in modifying sulfonamide structures aims to enhance their efficacy against resistant strains and improve their pharmacological profiles .

Case Studies

Recent studies have explored the synthesis and evaluation of new derivatives based on sulfonamides. For instance:

- A study synthesized new sulfonamide-dye hybrids that showed potent antibacterial activity against Salmonella typhimurium and E. coli, indicating the potential for developing novel therapeutic candidates .

These findings underscore the ongoing research efforts aimed at overcoming resistance issues associated with traditional sulfonamides.

Mécanisme D'action

The mechanism of action of 4-amino-N-butylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Functional Differences

A critical factor in sulfonamide bioactivity is the nature of the substituent attached to the sulfonamide nitrogen. Below is a comparative analysis of 4-amino-N-butylpyridine-2-sulfonamide and related compounds:

Key Observations:

- Lipophilicity vs. Polarity: The butyl group in 4-amino-N-butylpyridine-2-sulfonamide increases hydrophobicity, which may favor absorption in lipid-rich environments but reduce aqueous solubility. In contrast, carbamimidoyl and pyrimidinyl substituents introduce polar or aromatic motifs, enabling hydrogen bonding or metal coordination .

- Bioactivity: The carbamimidoyl derivative demonstrated superior antibacterial activity in tube dilution assays, attributed to its ability to disrupt microbial enzymes via hydrogen bonding . The pyrimidinyl analog’s metal-coordination capacity suggests non-antimicrobial applications, such as catalysis or chelation therapy .

Structural and Functional Implications

- Metal Coordination: Pyrimidinyl sulfonamides form stable octahedral complexes with transition metals, a feature absent in the butyl variant .

Activité Biologique

4-amino-N-butylpyridine-2-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 4-amino-N-butylpyridine-2-sulfonamide features a pyridine ring substituted with an amino group and a butyl chain, along with a sulfonamide functional group. This structure is significant as it influences the compound's solubility, binding affinity, and overall biological activity.

Sulfonamides, including 4-amino-N-butylpyridine-2-sulfonamide, primarily exert their effects by inhibiting bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to a decrease in the production of nucleic acids and ultimately bacterial cell death or growth inhibition .

Biological Activity Overview

The biological activity of 4-amino-N-butylpyridine-2-sulfonamide can be categorized into several key areas:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of sulfonamides. For instance, hybrid compounds derived from sulfonamides have shown promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth .

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4-amino-N-butylpyridine-2-sulfonamide | S. aureus | 125 | 18 |

| 4-amino-N-butylpyridine-2-sulfonamide | E. coli | 62.5 | 20 |

Antioxidant Activity

Research has indicated that sulfonamides can exhibit antioxidant properties, which may contribute to their therapeutic potential beyond antimicrobial effects. The radical scavenging activity of various sulfonamide derivatives has been assessed using assays such as DPPH and FRAP .

Case Studies

Several studies have highlighted the biological activity of 4-amino-N-butylpyridine-2-sulfonamide:

- Antimicrobial Evaluation : A study conducted on novel sulfonamide derivatives found that compounds similar to 4-amino-N-butylpyridine-2-sulfonamide exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The study reported MIC values comparable to standard antibiotics like sulfamethoxazole .

- Molecular Docking Studies : Molecular modeling studies have shown that the binding affinity of 4-amino-N-butylpyridine-2-sulfonamide to its target enzymes is favorable, suggesting potential for further development as an antimicrobial agent .

- Combination Therapies : Research has explored the efficacy of combining sulfonamides with other classes of antibiotics to enhance their antibacterial properties and overcome resistance mechanisms observed in bacterial strains .

Q & A

Q. How can advanced spectroscopic techniques elucidate degradation pathways under stress conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.